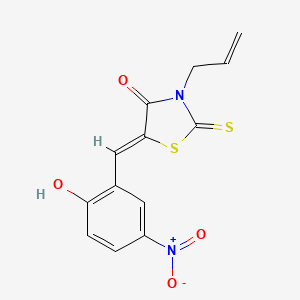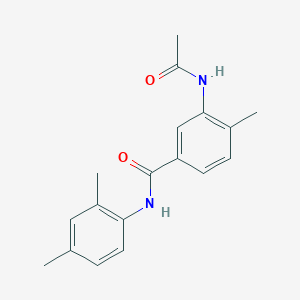![molecular formula C17H12BrN3OS2 B5195152 3-bromo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5195152.png)
3-bromo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide is a chemical compound that has shown potential in scientific research.
Mecanismo De Acción
The exact mechanism of action of 3-bromo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide is not fully understood. However, it has been proposed that this compound inhibits the activity of tubulin, a protein involved in cell division. By disrupting the normal function of tubulin, this compound may prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
In addition to its potential anticancer effects, 3-bromo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has also been studied for its effects on other biochemical and physiological processes. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide in lab experiments is its potential as an anticancer agent. Additionally, this compound has been shown to have a relatively low toxicity profile in vitro. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.
Direcciones Futuras
There are several potential future directions for research on 3-bromo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide. One area of focus could be further elucidating the compound's mechanism of action. Additionally, researchers could explore the potential of this compound as a treatment for other diseases, such as Alzheimer's disease or Parkinson's disease. Finally, researchers could investigate ways to optimize the use of this compound in anticancer therapies, such as by combining it with other drugs or developing targeted delivery methods.
Métodos De Síntesis
The synthesis of 3-bromo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide involves the reaction of 4-phenyl-2-aminothiazole with carbon disulfide and bromine to form 4-phenyl-2-(carbonothioylthio)thiazole. This intermediate is then reacted with 3-bromo-N-phenylbenzamide in the presence of a base to yield the final product.
Aplicaciones Científicas De Investigación
3-bromo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has been studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-bromo-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3OS2/c18-13-8-4-7-12(9-13)15(22)20-16(23)21-17-19-14(10-24-17)11-5-2-1-3-6-11/h1-10H,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKPUFVWZNWHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-[(2,4-dimethoxybenzyl)amino]butyl}phenol](/img/structure/B5195071.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B5195072.png)


![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5195098.png)
![3-[(4-chlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5195105.png)
![2-(2-furyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-oxoacetamide](/img/structure/B5195119.png)
![1-[5-(2-hydroxyphenyl)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]-3,3-dimethyl-2-butanone](/img/structure/B5195124.png)

![N~2~-(2-chlorophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5195150.png)

![4-[4-[4-(allyloxy)-3-methoxybenzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5195166.png)
![ethyl 3-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5195171.png)
![5-(2,4-dichlorophenyl)-N-[3-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B5195184.png)